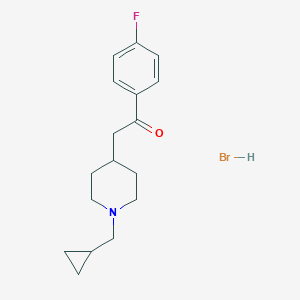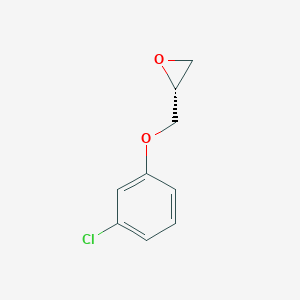
6-Hydroxy-7-methoxyphthalide
Übersicht
Beschreibung
6-Hydroxy-7-methoxyphthalide is a chemical compound with the molecular formula C9H8O4 . It is also known as 1(3H)-Isobenzofuranone, 6-hydroxy-7-methoxy .
Synthesis Analysis
The synthesis of compounds similar to 6-Hydroxy-7-methoxyphthalide, such as homoisoflavonoids, involves chemoselective 1,4-reduction of 4-chromenone and selective deprotection of 3-benzylidene-4-chromanone .Molecular Structure Analysis
The molecular structure of 6-Hydroxy-7-methoxyphthalide consists of a phthalide backbone, which is a monomeric structural group found in several plant families and some genera of fungi and liverworts .Chemical Reactions Analysis
Phthalides, the group to which 6-Hydroxy-7-methoxyphthalide belongs, undergo various chemical transformations including oxidation, reduction, addition, elimination, and cycloaddition reactions . Treatments with Lewis acids of ligustilide, a type of phthalide, have afforded linear dimers .Wissenschaftliche Forschungsanwendungen
Inhibition of Superoxide Generation and Elastase Release
Phthalides, including compounds structurally related to 6-Hydroxy-7-methoxyphthalide, have been found to inhibit superoxide generation and elastase release in human neutrophils. This indicates potential anti-inflammatory properties and could be significant in the study of immune response modulation (Chou et al., 2008).
Synthesis of Aglycones
Research on the synthesis of aglycones, the non-sugar component of glycosides, includes the transformation of compounds like 7-methoxy-3-benzylphthalides into other chemical structures. This process highlights the versatility of phthalides in synthetic organic chemistry (Mali & Babu, 2013).
Regioselective Synthesis in Organic Chemistry
The regioselective synthesis of natural phthalide derivatives, including those related to 6-Hydroxy-7-methoxyphthalide, has been explored. This research is significant in the field of organic chemistry, particularly in synthesizing naturally occurring compounds (Uemura et al., 1980).
Metabolic Studies
6-Hydroxy-7-methoxyphthalide has been identified as a metabolite in the metabolic fate study of certain drugs. Such findings are crucial in pharmacokinetics, helping to understand how substances are metabolized in the body (Tsunoda & Yoshimura, 1981).
Antifungal Properties
Compounds structurally similar to 6-Hydroxy-7-methoxyphthalide have been isolated from natural sources and studied for their antifungal properties. This research is significant in the search for new antifungal agents (Gainsford, 1995).
Synthesis of Analogues
Studies on the synthesis of analogues of methoxyphthalide derivatives showcase the chemical flexibility and potential applications of phthalides in medicinal chemistry and material science (Carpenter et al., 1979).
Safety And Hazards
Zukünftige Richtungen
Research into phthalides, including 6-Hydroxy-7-methoxyphthalide, is ongoing due to their diverse range of bioactivities and their presence in several plant families and some genera of fungi and liverworts . Future research may focus on further understanding their biosynthesis, chemical reactivity, and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-hydroxy-7-methoxy-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRKUCOJGROPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C(=O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228857 | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-7-methoxyphthalide | |
CAS RN |
78213-30-6 | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-7-methoxyphthalide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


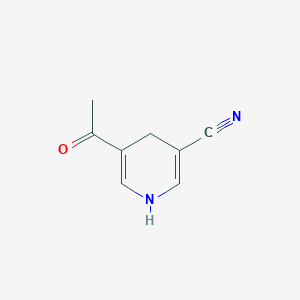
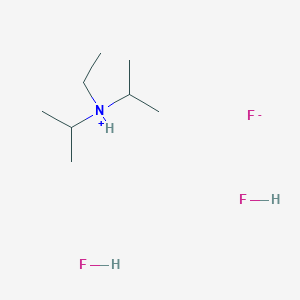
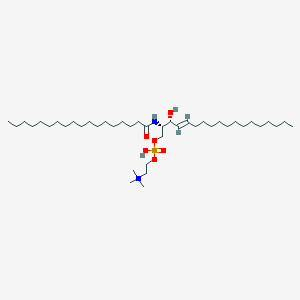
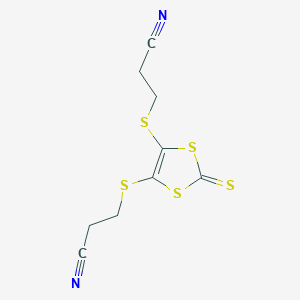
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
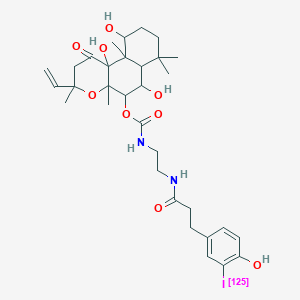
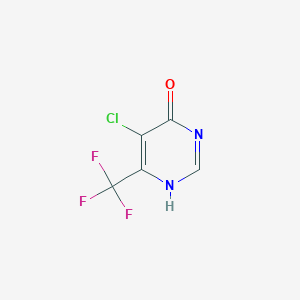
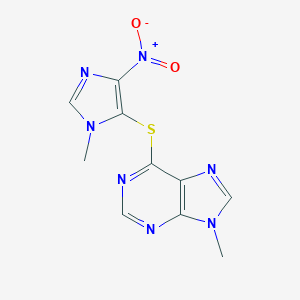
![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B164542.png)
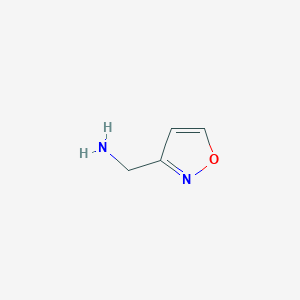
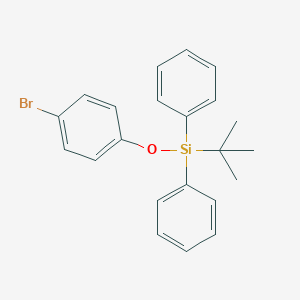
![2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoic acid](/img/structure/B164550.png)
